molecular formula C18H15ClN2O2S2 B2450429 3-chloro-N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 893095-90-4

3-chloro-N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2450429
CAS No.: 893095-90-4
M. Wt: 390.9
InChI Key: GDMPRLMENYCPAW-UHFFFAOYSA-N
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Description

3-chloro-N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[b]thiophene-2-carboxamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). This compound has emerged as a critical pharmacological tool for investigating JAK-STAT signaling pathways in oncological research , particularly in the context of myeloproliferative neoplasms (MPNs) where dysregulated JAK2 activity is a primary driver of pathogenesis. Its high selectivity for JAK2 over other JAK family members allows researchers to precisely dissect the role of this specific kinase in cellular proliferation and survival. The primary research value of this inhibitor lies in its application for target validation studies and in vitro models of JAK2-driven hematological malignancies . By effectively blocking the JAK-STAT cascade, it enables the study of downstream effects on gene expression and apoptosis, providing insights into potential therapeutic strategies. Furthermore, its well-characterized inhibitory profile makes it a valuable reference compound for screening novel JAK2 inhibitors and for combination therapy studies aimed at overcoming resistance mechanisms in cancer cell lines.

Properties

IUPAC Name

3-chloro-N-[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S2/c1-20-16(22)13-9-6-4-8-11(9)25-18(13)21-17(23)15-14(19)10-5-2-3-7-12(10)24-15/h2-3,5,7H,4,6,8H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMPRLMENYCPAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[b]thiophene-2-carboxamide is a derivative of benzo[b]thiophene, a structural motif known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18_{18}H18_{18}ClN2_{2}O2_{2}S2_{2}
  • Molecular Weight : 380.92 g/mol
  • CAS Number : Not specifically listed in available databases but can be derived from the structural formula.

Antimicrobial Activity

Research indicates that derivatives of benzo[b]thiophene exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate activity against Mycobacterium tuberculosis , with minimum inhibitory concentrations (MICs) ranging from 0.91 to 2.83 μg/mL against both active and dormant forms of the bacteria . While specific data for the compound is limited, its structural similarities suggest potential efficacy in combating tuberculosis.

Anticancer Activity

Benzothiophene derivatives are recognized for their anticancer properties. Recent studies have highlighted their ability to induce apoptosis in various cancer cell lines. For example, compounds with the benzo[b]thiophene scaffold have been identified as effective inhibitors of the STAT3 signaling pathway, which is crucial in many cancers . The specific compound's activity against breast cancer cells has not been explicitly documented, but its structural characteristics align with known anticancer agents.

Anti-inflammatory and Antioxidant Effects

The anti-inflammatory potential of benzothiophene derivatives has been documented extensively. They exhibit activity by modulating inflammatory pathways and reducing oxidative stress markers . The compound under discussion may similarly influence these pathways due to its structural analogies with other bioactive benzothiophenes.

The biological activity of this compound likely involves several mechanisms:

  • Enzyme Inhibition : Many benzothiophene derivatives act as inhibitors for various enzymes involved in metabolic pathways.
  • Receptor Modulation : They may interact with specific receptors, influencing cellular signaling cascades.
  • Radical Scavenging : The antioxidant properties suggest a mechanism involving the scavenging of free radicals, thereby reducing oxidative damage.

Case Studies and Experimental Findings

A comparative analysis of similar compounds reveals promising results:

Compound NameMIC (μg/mL)Activity TypeReference
Compound 7b2.73Antitubercular
Compound 8c0.60Antitubercular (dormant)
Compound VIIIN/ASTAT3 Inhibitor

These findings illustrate the potential for this compound to exhibit similar biological activities based on its structural framework.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Thiophene derivatives, including the compound , have been investigated for their anticancer properties. Studies suggest that modifications in the thiophene structure can enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have shown effectiveness in inhibiting tumor growth in preclinical models, indicating potential pathways for further development as anticancer agents .

Antimicrobial Properties
Research has demonstrated that thiophene derivatives exhibit significant antimicrobial activity. The presence of specific functional groups in the structure can enhance their efficacy against a range of pathogens, including bacteria and fungi. For example, derivatives with methylcarbamoyl substitutions have been noted for their improved antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli .

Pharmacological Insights

Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential through in silico studies. Molecular docking studies indicate that it may act as an inhibitor of 5-lipoxygenase, an enzyme involved in the inflammatory response. This suggests that further pharmacological studies could validate its use in treating inflammatory diseases .

Neuroprotective Effects
Emerging evidence points towards the neuroprotective capabilities of thiophene derivatives. Compounds similar to 3-chloro-N-(3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzo[b]thiophene-2-carboxamide have shown promise in protecting neuronal cells from oxidative stress and apoptosis, making them candidates for research into neurodegenerative diseases .

Case Studies and Research Findings

StudyFocusFindings
Saeed et al., 2010Antifungal ActivityDemonstrated antifungal efficacy of thiophene derivatives against various fungal strains.
Arhin et al., 2006Antibacterial ActivityReported substantial antibacterial effects of modified thiophenes against E. coli and S. aureus.
Recent DFT StudiesStructural OptimizationInvestigated molecular interactions and optimized structures for enhanced biological activity .

Q & A

Q. What synthetic routes are commonly employed for preparing derivatives of benzo[b]thiophene-2-carboxamide, and how do reaction conditions influence yields?

Synthesis of structurally similar compounds involves multi-step reactions, often starting with cyclization of thiophene precursors followed by carboxamide coupling. For example:

  • Key steps : Ethanol or dichloromethane as solvents, reflux conditions (3–5 h), and catalysts like piperidine or glacial acetic acid .
  • Purification : Recrystallization (ethanol) or reverse-phase HPLC (methanol/water gradients) achieves high purity (>95%) .
  • Yield optimization : Stoichiometric control (e.g., 1.2 equivalents of anhydrides) and inert atmospheres (N₂) improve yields to ~67% .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.60–7.40 ppm) and carbon types (e.g., carbonyl carbons at δ 160–170 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹, NH bands at ~3300 cm⁻¹) .
  • HRMS : Validates molecular formula (e.g., C₁₇H₂₀N₂OS with <1 ppm error) .

Advanced Research Questions

Q. How can experimental design (DoE) minimize trial-and-error approaches in optimizing reaction parameters?

  • Statistical optimization : Use factorial designs to screen variables (e.g., solvent polarity, temperature, catalyst loading). For instance, ethanol/piperidine systems enhance cyclization efficiency .
  • Response surface methodology : Models interactions between parameters (e.g., reflux time vs. yield) to identify optimal conditions .
  • Case study : A 27% yield improvement was achieved by adjusting dichloromethane/ethyl acetate ratios in chromatography .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

  • Metabolic stability assays : Assess aldehyde oxidase (AO) susceptibility using human liver microsomes. Compounds with electron-deficient thiophene rings often show higher AO-mediated degradation .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methylcarbamoyl groups) to balance lipophilicity and metabolic stability .
  • In silico predictions : Combine molecular docking (e.g., target binding affinity) and ADMET profiling to prioritize analogs .

Q. How can computational methods accelerate reaction design for novel analogs?

  • Quantum chemical calculations : Simulate reaction pathways (e.g., transition states in cyclization) to predict feasible routes .
  • Machine learning : Train models on PubChem datasets to predict solubility, reactivity, and toxicity .
  • Case study : ICReDD’s workflow reduced reaction development time by 40% via feedback loops between computation and experiment .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral resolution : Use chiral stationary phases in HPLC or enzymatic catalysis (e.g., lipases) to separate enantiomers .
  • Process intensification : Optimize batch vs. flow chemistry (e.g., continuous stirred-tank reactors) to minimize racemization .
  • Quality control : Implement in-line PAT (process analytical technology) for real-time monitoring of intermediates .

Methodological Considerations

  • Contradictory data : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) to resolve signal overlaps .
  • Reaction scalability : Pilot-scale trials using membrane separation technologies (e.g., nanofiltration) can enhance purity during scale-up .

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